

# ACHN-975 TFA: A Technical Guide on its Activity Against Gram-negative Bacteria

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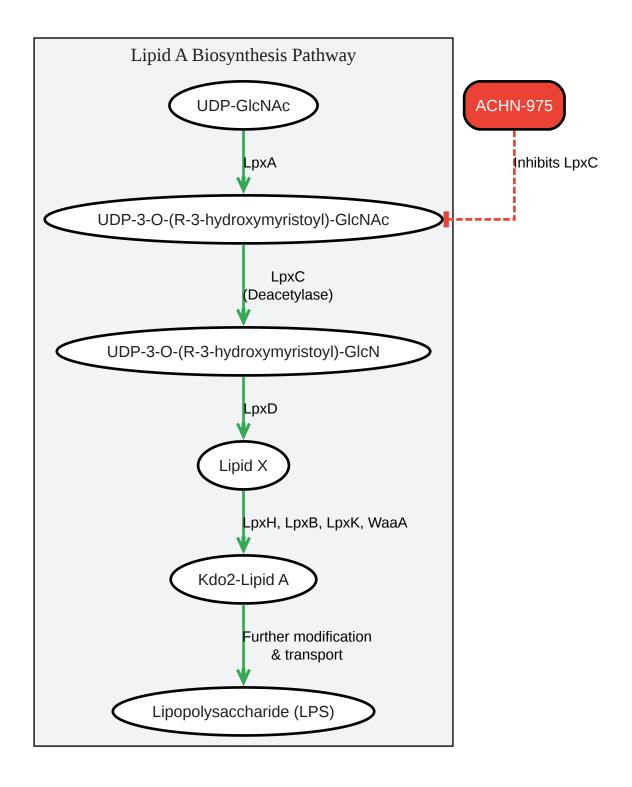
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of ACHN-975, a first-in-class inhibitor of the bacterial enzyme LpxC, against a range of Gram-negative bacteria. ACHN-975 demonstrated potent activity against numerous clinically relevant pathogens, including multidrug-resistant strains. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

#### **Core Mechanism of Action**

ACHN-975 is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that is essential for the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][3][4] By inhibiting the first committed step in the lipid A pathway, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity. This novel mechanism of action makes it a promising candidate against infections caused by multidrug-resistant Gram-negative bacteria, as there is no known cross-resistance with existing antibiotic classes.





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Mechanism of action of ACHN-975 in the Lipid A biosynthesis pathway.

## In Vitro Activity of ACHN-975



ACHN-975 has demonstrated potent in vitro activity against a broad spectrum of Gramnegative bacteria, including isolates with various resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ACHN-975 against key pathogens.

| Organism/Group                                    | MIC <sub>50</sub> (μg/mL) | MIC9ο (μg/mL) |
|---|---------------------------|---------------|
| Enterobacteriaceae                                | 0.5                       | 2             |
| Pseudomonas aeruginosa                            | 0.06                      | 0.25          |
| Wild-Type P. aeruginosa                           | -                         | ≤0.25         |
| Carbapenem-Resistant P. aeruginosa (MßL-negative) | -                         | 0.5           |
| MβL-producing P. aeruginosa                       | -                         | 1             |
| Acinetobacter baumannii                           | -                         | >64           |

Summary of ACHN-975 MIC<sub>50</sub> and MIC<sub>90</sub> values against various Gram-negative bacteria.

| Enterobacteriaceae<br>Phenotype                | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|--|---------------|---------------------------|
| Wild-Type                                      | 0.25          | 0.5                       |
| ESBL-producing                                 | 0.5           | 1                         |
| Plasmid-mediated AmpC                          | 0.5           | 1                         |
| Carbapenemase-producing                        | 1             | 2                         |
| Plasmid-mediated Quinolone<br>Resistance       | 0.5           | 1                         |
| Elevated Tigecycline MICs                      | 0.5           | 2                         |
| Ceftazidime-Resistant (AmpC-producing species) | 0.5           | 1                         |

In vitro activity of ACHN-975 against *Enterobacteriaceae* with defined resistance mechanisms.



Notably, ACHN-975 was highly active against Enterobacteriaceae carrying resistance genes such as KPC-2, KPC-3, NDM-1, and CTX-M-15. It also showed potent activity against carbapenem-resistant P. aeruginosa, including those producing metallo-β-lactamases.

## **Experimental Protocols**

The in vitro activity of ACHN-975 was primarily determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

### **Minimum Inhibitory Concentration (MIC) Determination**

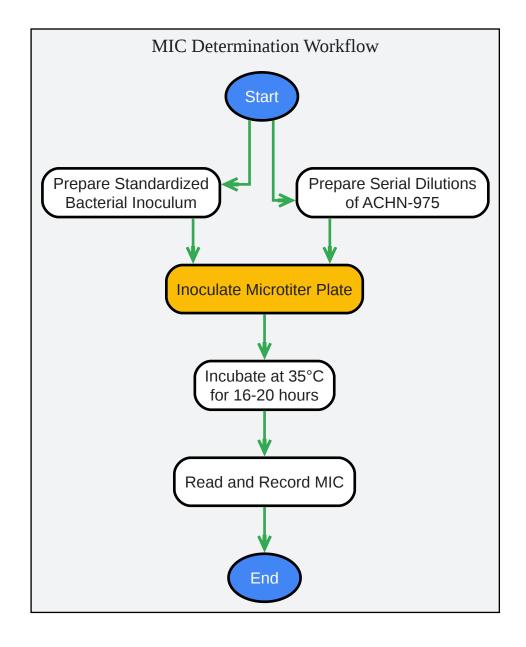
Objective: To determine the lowest concentration of ACHN-975 that inhibits the visible growth of a microorganism after overnight incubation.

#### Methodology:

- Bacterial Isolate Preparation: A standardized inoculum of the test organism is prepared.
- Antimicrobial Agent Dilution: A series of two-fold dilutions of ACHN-975 are prepared in cation-adjusted Mueller-Hinton broth.
- Inoculation: The prepared bacterial suspension is inoculated into each well of a microtiter plate containing the different concentrations of ACHN-975.
- Incubation: The microtiter plates are incubated at a specified temperature and duration, typically 35°C for 16-20 hours.
- Result Interpretation: The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.

Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.





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Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

## **Clinical Development and Future Outlook**

ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its development was halted due to dose-limiting toxicity, specifically transient hypotension, which was observed in healthy volunteers. Despite the discontinuation of ACHN-975's clinical development, the compound remains a critical tool compound and a proof-of-concept for LpxC as a viable antibacterial target. The potent and broad-spectrum activity of ACHN-975 against



multidrug-resistant Gram-negative pathogens underscores the potential of LpxC inhibitors. Current research efforts are focused on developing new LpxC inhibitors with an improved safety profile while retaining the potent antibacterial activity demonstrated by ACHN-975.

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